molecular formula C18H19FN2O5 B2756752 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid CAS No. 898418-37-6

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid

Cat. No.: B2756752
CAS No.: 898418-37-6
M. Wt: 362.357
InChI Key: IKHMMDCYWDZHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid ( 898418-37-6) is a synthetic small molecule with a molecular formula of C18H19FN2O5 and a molecular weight of 362.36 g/mol . This chemical features a piperazine ring, a common pharmacophore in medicinal chemistry, linked to a 4-oxo-4H-pyran scaffold via a methylene bridge, and is further functionalized with an acetic acid side chain. The integrated fluorophenyl-piperazine moiety is a structural feature found in compounds investigated for targeting central nervous system pathways and various enzyme systems . The 4-oxo-4H-pyran core is a structure of interest in developing inhibitors for cytochrome P450 enzymes, such as CYP11A1, suggesting potential research applications in steroidogenesis and metabolic studies . Furthermore, molecular frameworks combining heterocyclic systems like pyran and piperazine are frequently explored in oncology research for their potential to inhibit key signaling pathways, including EGFR/PI3K/AKT/mTOR, which are crucial in cell proliferation and survival . The presence of the acetic acid group enhances the molecule's solubility and provides a handle for further chemical derivatization, such as the synthesis of amides or esters for structure-activity relationship (SAR) studies. This compound is supplied for research purposes only. It is strictly for use in laboratory and in vitro studies and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this high-purity compound in hit-to-lead optimization, biochemical assay development, and as a building block in synthetic chemistry for pharmaceutical R&D.

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5/c19-14-3-1-2-4-15(14)21-7-5-20(6-8-21)10-13-9-16(22)17(11-25-13)26-12-18(23)24/h1-4,9,11H,5-8,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHMMDCYWDZHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.

The pyranone structure is synthesized separately, often through cyclization reactions involving diketones and aldehydes. The final step involves linking the piperazine derivative to the pyranone structure via a methylene bridge, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of similar structures can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be further investigated for similar properties.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with structural similarities may exhibit antimicrobial activity against a range of bacterial strains. This highlights the potential for 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid to be developed into an antimicrobial agent.
  • Neurological Applications : The presence of the piperazine moiety in the compound suggests possible interactions with neurotransmitter systems. Compounds containing piperazine have been known to influence serotonin and dopamine receptors, which could position this compound as a candidate for treating neurological disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of key intermediates. The complexity of these synthetic routes underscores the challenges in developing such multifunctional molecules.

The mechanism of action is likely associated with its ability to interact with specific biological receptors or enzymes. This interaction may modulate various biochemical pathways, which is crucial for its therapeutic applications.

Case Studies

  • Anticancer Research : A study examining derivatives similar to this compound found that certain modifications led to enhanced cytotoxicity against breast cancer cells, indicating that structural variations could significantly impact efficacy (PubMed ID: 35264969) .
  • Antimicrobial Activity : In research focused on compounds with similar frameworks, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in antimicrobial drug development (Science.gov) .
  • Neuropharmacology : Investigations into piperazine derivatives have shown promise in modulating serotonin receptors, leading to potential applications in treating anxiety and depression disorders (PMC Article ID: 7115492) .

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The pyranone structure may also play a role in the compound’s biological activity by facilitating interactions with specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-containing acetic acid derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs with Pyridazinone Cores

  • (6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinon-2-yl)acetic acid (IVe): Structural Difference: Replaces the pyran-4-one ring with a pyridazin-3(2H)-one core. Activity: Exhibits anti-inflammatory activity comparable to aspirin (ASA) but lower analgesic potency than its trifluorophenyl analog (IVg) . Key Finding: The 2-fluorophenyl group provides moderate activity, while electron-withdrawing substituents (e.g., CF₃ in IVg) enhance potency .
  • (6-(4-(3-Trifluorophenyl)piperazin-1-yl)-3(2H)-pyridazinon-2-yl)acetic acid (IVg): Structural Difference: 3-Trifluoromethylphenyl substituent on the piperazine. Activity: Superior analgesic and anti-inflammatory effects compared to IVe, attributed to the stronger electron-withdrawing nature of CF₃ .

Analogs with Pyran Cores and Modified Piperazines

  • N-Cyclopentyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide :
    • Structural Difference : The acetic acid is converted to an acetamide (N-cyclopentyl substitution), and the piperazine bears a 4-fluorophenyl group.
    • Implications : The amide modification likely improves membrane permeability but may reduce solubility. The 4-fluorophenyl substitution alters receptor binding compared to 2-fluorophenyl derivatives .

Piperazine-Acetic Acid Derivatives with Varied Linkers

  • 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride :

    • Structural Difference : Ethoxy linker instead of methyl, with a bulky chlorophenyl-phenylmethyl group on piperazine.
    • Implications : The extended linker and bulky substituent may hinder blood-brain barrier penetration, limiting CNS applications .
  • 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid: Structural Difference: Pyridazinone core with 2-fluoro-4-methoxyphenyl substitution.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Piperazine Substituent Linker/Functional Group Notable Activity/Property Reference
2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid Pyran-4-one 2-Fluorophenyl Methyl-acetic acid Potential CNS ligand (theoretical)
(IVe) Pyridazin-3(2H)-one 2-Fluorophenyl Acetic acid Moderate anti-inflammatory
(IVg) Pyridazin-3(2H)-one 3-Trifluoromethylphenyl Acetic acid High analgesic/anti-inflammatory
N-Cyclopentyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide Pyran-4-one 4-Fluorophenyl Acetamide Improved lipophilicity
2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid Piperazine 4-Chlorophenyl-phenylmethyl Ethoxy-acetic acid Limited CNS penetration

Research Findings and Trends

  • Piperazine Substitution: Fluorine at the 2-position (meta to the piperazine nitrogen) optimizes receptor binding in neurological targets, while para-substitutions (e.g., 4-fluorophenyl) are more common in non-CNS applications .
  • Core Heterocycles: Pyridazinones generally exhibit higher anti-inflammatory activity than pyrans, likely due to enhanced planarity and hydrogen-bonding capacity .
  • Functional Group Modifications : Conversion of acetic acid to amides (e.g., acetamide) improves pharmacokinetic properties but may reduce target engagement in polar binding pockets .

Biological Activity

The compound 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a complex structure that includes a piperazine moiety and a pyran derivative, this compound may exhibit significant pharmacological properties, particularly as an inhibitor of nucleoside transporters.

Chemical Structure

The IUPAC name for the compound is This compound , with the following molecular formula: C24H23FN4O6C_{24}H_{23}FN_{4}O_{6}.

Biological Activity Overview

Research indicates that compounds similar to this structure, particularly those containing piperazine and pyran rings, can exhibit various biological activities, including:

  • Inhibition of Nucleoside Transporters : This compound is hypothesized to inhibit human equilibrative nucleoside transporters (ENTs), which are crucial for adenosine regulation and nucleotide synthesis.
  • Antitumor Effects : The structural components suggest potential antitumor activity, as similar compounds have shown efficacy against various cancer cell lines.

Inhibitory Effects on Nucleoside Transporters

Studies have demonstrated that compounds structurally related to the target compound can inhibit ENTs in a concentration-dependent manner. For instance, a related compound, FPMINT , has been shown to selectively inhibit ENT2 over ENT1, suggesting that the target compound may exhibit similar selectivity. The mechanism involves non-competitive inhibition, reducing the maximum rate of uridine uptake without altering the Michaelis constant (Km) .

Antitumor Activity

In vitro studies on analogs of the target compound have revealed promising results against various cancer cell lines. For example:

  • Compound S10 showed broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) of 15.62 µg/mL.
  • Compound 4b-1 exhibited potent antitumor activities comparable to established chemotherapeutics against multiple cancer types .

Case Studies and Experimental Data

Compound NameActivityCell Line TestedMIC/IC50
FPMINTENT InhibitionNucleoside transporter-deficient cellsNot specified
Compound S10AntibacterialVarious bacterial strains15.62 µg/mL
Compound 4b-1AntitumorMia PaCa-2, PANC-1, RKO, LoVoComparable to established drugs

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid?

Methodological Answer: The synthesis involves multi-step reactions, including:

Core Formation : Construction of the pyran-4-one core via cyclization of appropriate precursors under acidic or basic conditions.

Piperazine Integration : Introduction of the 4-(2-fluorophenyl)piperazine moiety using nucleophilic substitution or reductive amination.

Acetic Acid Linkage : Attachment of the oxyacetic acid group via esterification or alkylation.

Critical parameters include:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Temperature Control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side reactions .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationKnoevenagel condensation, 80°C, 12h65–70
Piperazine CouplingDIPEA, DCM, RT, 24h50–55

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the fluorophenyl and piperazine groups. Key signals include:
  • Fluorophenyl aromatic protons (δ 6.8–7.3 ppm, doublets) .
  • Piperazine methylene protons (δ 2.5–3.5 ppm, multiplet) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyran-4-one core .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 403.15) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Methodological Answer:

  • Crystallization : Use slow vapor diffusion with solvents like methanol/chloroform to obtain single crystals .
  • Data Collection : Employ a STOE IPDS 2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure Refinement :
    • SHELXL for small-molecule refinement: Resolve thermal displacement parameters (Uiso) and occupancy factors .
    • Software: WinGX suite for data integration and ORTEP-3 for graphical representation .

Q. Table 2: Example Crystallographic Parameters

ParameterValueReference
Space GroupTriclinic, P1
Unit Cell (Å)a = 8.9168, b = 10.7106, c = 13.5147
R Factor0.036

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Screening : Use design-of-experiments (DoE) to test factors like solvent polarity, catalyst loading, and reaction time .
  • Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) to distinguish yield discrepancies from impurity interference .
  • Reproducibility : Document batch-specific conditions (e.g., humidity, oxygen levels) that may affect sensitive steps like piperazine coupling .

Q. What computational strategies are employed to model the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Key parameters:
    • Grid box centered on the active site (coordinates based on PDB: 6WGT) .
    • Flexible side-chain residues for induced-fit modeling .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Analysis : Correlate substituent effects (e.g., fluorophenyl position) with bioactivity using descriptors like logP and polar surface area .

Q. How does the fluorophenyl substitution influence pharmacological properties compared to analogs?

Methodological Answer:

  • Comparative Analysis :
    • Lipophilicity : Fluorine at the ortho position (2-fluorophenyl) increases logP vs. para analogs, enhancing blood-brain barrier penetration .
    • Receptor Affinity : Docking studies suggest the 2-fluoro group sterically hinders off-target binding to α-adrenergic receptors .

Q. Table 3: Structural Analog Comparison

CompoundSubstitutionBioactivity (IC₅₀, nM)Reference
2-Fluorophenyl analogOrtho-F12.3 (5-HT₁A)
4-Fluorophenyl analogPara-F45.7 (5-HT₁A)

Q. How are discrepancies in biological assay data addressed when evaluating this compound?

Methodological Answer:

  • Assay Standardization :
    • Use internal controls (e.g., known agonists/antagonists) in each plate to normalize inter-lab variability .
    • Validate cell lines (e.g., HEK293T expressing target receptors) via qPCR and Western blot .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish outliers in dose-response curves .

Q. What advanced techniques characterize dynamic molecular behavior in solution?

Methodological Answer:

  • NMR Relaxation Studies : Measure T₁/T₂ relaxation times to assess rotational correlation times and flexibility of the piperazine group .
  • DOSY NMR : Determine hydrodynamic radius to detect aggregation in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.